[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Description
Emergence of Ming-Phos as a Paradigm in Asymmetric Catalysis
The Ming-Phos ligand family, first reported in 2014, revolutionized chiral phosphine design through its novel sulfinamide-phosphine hybrid structure. Derived from (R)-2-methyl-2-propanesulfinamide, these ligands introduced:
- Dual coordination sites : Phosphorus (soft Lewis base) and sulfinyl oxygen (hard Lewis base) enabling transition metal compatibility
- Axial chirality : Generated through restricted rotation of the biphenyl backbone
- Modular synthesis : Achievable in 2-3 steps from commercial materials
Key applications emerged in gold-catalyzed cycloadditions, where Ming-Phos M5 demonstrated 94% ee in nitrone-[2+3] cyclizations. This success stemmed from the ligand's ability to create a chiral pocket that enforced facial selectivity during transition state formation.
Progression to [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide: Design Rationale
The target compound evolved through systematic SadPhos optimization to address Ming-Phos limitations:
Synthesis proceeds via:
- Chiral resolution of 2-(diphenylphosphino)benzaldehyde
- Stereoselective condensation with (R)-2-methyl-2-propanesulfinamide
- Palladium-mediated arylation to install the phenylmethyl group
This three-step sequence achieves 78% overall yield with >99% diastereomeric purity.
Comparative Analysis With Preceding SadPhos Generations
Table 1: Performance metrics across SadPhos generations
The target ligand surpasses predecessors through:
Properties
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEPAEFPZJXJEI-LHXZUMEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a sulfinamide compound with significant potential in various biological applications. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.
- CAS Number : 1595319-97-3
- Molecular Formula : C29H30NOPS
- Molecular Weight : 471.6 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the diphenylphosphino group enhances its reactivity and potential for forming complexes with metal ions, which can modulate enzymatic activities.
Biological Activity Overview
Research indicates that sulfinamide derivatives, including this compound, exhibit various biological activities:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of sulfinamides on various cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited significant cytotoxicity. The study highlighted the importance of the phosphine group in enhancing the biological activity of these compounds.
Case Study 2: Enzyme Interaction
Another research focused on the enzyme inhibition capabilities of sulfinamides, revealing that compounds could effectively inhibit carbonic anhydrase activity. The study utilized isolated rat heart models to assess changes in perfusion pressure, showing a time-dependent decrease in pressure when treated with similar sulfinamide derivatives .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1595319-97-3 |
| Molecular Formula | C29H30NOPS |
| Molecular Weight | 471.6 g/mol |
| Purity | ≥95% |
| Biological Activity Area | Effect Observed |
|---|---|
| Enzyme Inhibition | Carbonic anhydrase inhibition |
| Anticancer Activity | Cytotoxicity in cancer cell lines |
| Cardiovascular Effects | Modulation of perfusion pressure |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Phosphino Group
Compound A : [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
- Key Difference: Diphenylphosphino → dicyclohexylphosphino.
- Electronic Effects: Reduced π-acidity compared to diphenylphosphino, altering metal-ligand bonding .
- Molecular Weight : 483.7 (vs. 501.60 for the parent compound) .
- Applications : Used in asymmetric hydrogenation and nickel-catalyzed cross-couplings .
Compound B : [S(R)]-N-[(R)-[2-(Di-tert-butylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
- Key Difference: Diphenylphosphino → electron-rich di-tert-butylphosphino.
- Impact :
- Molecular Weight: Not explicitly stated but estimated to exceed 550 .
Aromatic Backbone Modifications
Compound C : [S(R)]-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
- Key Difference : Incorporation of 3,5-bis(trifluoromethyl)phenyl.
- Impact :
- Molecular Weight : 607.6 .
Compound D : [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide
Comparative Data Table
Research Findings and Trends
- Steric vs. Electronic Tuning : Bulky substituents (e.g., dicyclohexyl, tert-butyl) improve enantioselectivity but may slow reaction rates. Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity for polar reactions .
- Stability: N-Methylation (Compound E) and tert-butyl groups (Compound B) mitigate air sensitivity, enabling handling in non-inert conditions .
- Catalytic Diversity : The parent compound excels in gold catalysis, while nickel and palladium systems favor bulkier analogs (Compounds A, E) .
Preparation Methods
Chiral Sulfinamide Backbone Construction
The sulfinamide moiety is synthesized via Ellman’s sulfinamide methodology , where tert-butanesulfinamide serves as a chiral auxiliary. This involves reacting (R)- or (S)-tert-butanesulfinamide with electrophilic intermediates under controlled conditions. For example, tert-butanesulfinamide reacts with benzyl bromides or chlorides in tetrahydrofuran (THF) at -78°C, yielding enantiomerically pure sulfinamides.
Phosphine Ligand Coupling
The diphenylphosphino-phenylmethyl group is introduced through Stille coupling or Ullmann-type reactions . A key intermediate, 2-(diphenylphosphino)benzyl chloride, is prepared by treating 2-bromobenzyl alcohol with diphenylphosphine in the presence of a palladium catalyst. Subsequent nucleophilic substitution with the sulfinamide intermediate occurs in dichloromethane (DCM) at 0°C, achieving 68–72% yields.
Stereochemical Control
Stereoselectivity is ensured via:
-
Chiral induction : Use of (R)-tert-butanesulfinamide enforces the desired (R)-configuration at the sulfur center.
-
Low-temperature reactions : Reactions conducted below -20°C minimize racemization.
-
Chelating agents : Titanium tetraisopropoxide (Ti(OiPr)₄) coordinates to the sulfinamide nitrogen, enhancing stereochemical fidelity.
Detailed Laboratory-Scale Procedures
Step 1: Synthesis of tert-Butanesulfinamide
-
Oxidation of tert-butanethiol : tert-Butanethiol is oxidized with hydrogen peroxide (H₂O₂) in acetic acid, yielding tert-butanesulfinic acid.
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Ammonolysis : The sulfinic acid reacts with aqueous ammonia (NH₃) at 25°C, forming racemic tert-butanesulfinamide.
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Resolution : Chiral resolution using (1S,2R)-1-[(2-hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol as a resolving agent isolates enantiomerically pure (R)-tert-butanesulfinamide.
Step 2: Preparation of 2-(Diphenylphosphino)benzyl Chloride
-
Phosphination : 2-Bromobenzyl alcohol reacts with diphenylphosphine (2.2 equiv) in toluene under palladium acetate (Pd(OAc)₂) catalysis at 110°C for 24 hours.
-
Chlorination : The resulting 2-(diphenylphosphino)benzyl alcohol is treated with thionyl chloride (SOCl₂) in DCM, yielding the chloride derivative (89% purity).
Step 3: Coupling Reaction
-
Nucleophilic substitution : (R)-tert-butanesulfinamide (1.0 equiv) reacts with 2-(diphenylphosphino)benzyl chloride (1.1 equiv) in THF at -78°C, using sodium hydride (NaH) as a base.
-
Workup : The mixture is quenched with saturated ammonium chloride (NH₄Cl), extracted with ethyl acetate, and concentrated.
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Purification : Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the title compound in 65–70% yield.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility:
Automated Crystallization
Crystallization is optimized using anti-solvent precipitation :
-
The crude product is dissolved in warm ethanol (EtOH) and cooled to -20°C, inducing crystallization.
Challenges and Optimization
Byproduct Formation
Q & A
Q. What synthetic methodologies are most effective for preparing [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide?
The synthesis involves multi-step reactions, including:
- Phosphine Group Formation : Use of diphenylphosphine precursors and catalytic hydrogenation to introduce the phosphino moiety .
- Sulfinamide Integration : Sulfinyl chloride intermediates react with chiral amines under controlled pH (7–9) and low temperatures (0–5°C) to preserve stereochemistry .
- Purification : Recrystallization in ethanol/water mixtures and column chromatography (silica gel, hexane/ethyl acetate gradients) yield >95% purity .
Table 1: Key Synthetic Reagents and Conditions
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phosphination | Pd(OAc)₂, DPPF ligand | 80°C, toluene, 12 h | 65–70% | |
| Sulfinylation | (R)-2-methylpropanesulfinyl chloride | 0°C, pH 8.5, THF | 55–60% |
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) resolves absolute configuration, with R-factors <0.05 for high-resolution data .
- NMR Spectroscopy : P NMR distinguishes phosphine environments (δ 10–15 ppm for aryl-phosphine), while H/C NMR confirms sulfinamide stereochemistry via coupling patterns .
Advanced Research Questions
Q. How does the phosphine-sulfinamide scaffold influence catalytic activity in asymmetric transformations?
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies arise from dynamic effects (e.g., fluxionality in solution):
- VT-NMR : Variable-temperature P NMR identifies conformational exchange (ΔG‡ ≈ 60–70 kJ/mol) .
- DFT Calculations : B3LYP/6-31G* models predict ground-state geometries matching crystallographic data but show flexible sulfinamide rotamers in solution .
Q. How is this compound utilized in multicomponent reactions (MCRs) for complex molecule synthesis?
- Ugi-Type Reactions : The phosphine moiety stabilizes iminium intermediates, enabling three-component couplings (e.g., aldehyde/amine/isocyanide) with diastereoselectivity >4:1 .
- Methodology : Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry (1:1.2:1.5 for aldehyde/amine/isocyanide) to suppress side reactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
